![molecular formula C24H27N3O B14682588 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol CAS No. 28122-40-9](/img/structure/B14682588.png)
2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of phenolic compounds and is characterized by the presence of tert-butyl groups and a naphthotriazole moiety. It is often utilized in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol typically involves multiple steps, including the formation of the naphthotriazole ring and the introduction of tert-butyl groups. One common synthetic route involves the alkylation of phenol with tert-butyl groups, followed by the cyclization of the resulting intermediate to form the naphthotriazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process .
Analyse Chemischer Reaktionen
2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer and antioxidant in various formulations. In biology, it has been studied for its potential as a protective agent against oxidative stress. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases associated with oxidative damage. Industrially, it is used as a UV absorber in plastics and coatings to enhance their durability and longevity .
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol include 2,4-Di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol and 2,6-Di-tert-butylphenol. These compounds share structural similarities, such as the presence of tert-butyl groups and phenolic hydroxyl groups. this compound is unique due to its naphthotriazole moiety, which imparts distinct chemical and physical properties, making it more effective in certain applications .
Eigenschaften
CAS-Nummer |
28122-40-9 |
|---|---|
Molekularformel |
C24H27N3O |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-benzo[e]benzotriazol-2-yl-4,6-ditert-butylphenol |
InChI |
InChI=1S/C24H27N3O/c1-23(2,3)16-13-18(24(4,5)6)22(28)20(14-16)27-25-19-12-11-15-9-7-8-10-17(15)21(19)26-27/h7-14,28H,1-6H3 |
InChI-Schlüssel |
IROWCCUWHBONOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC4=CC=CC=C4C3=N2)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


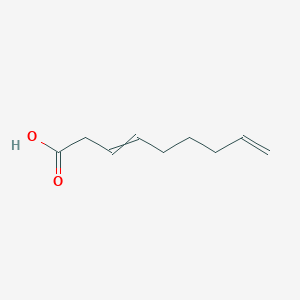
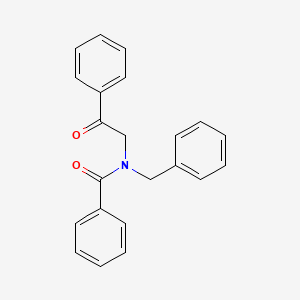
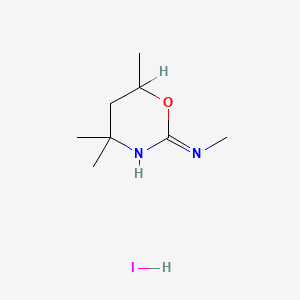
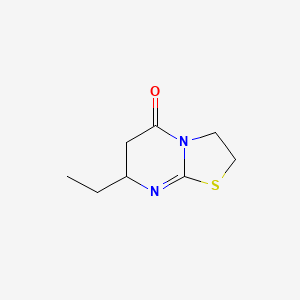
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

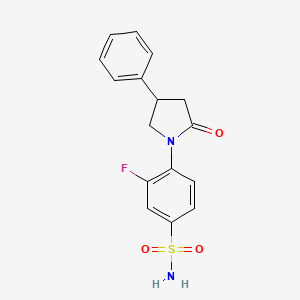
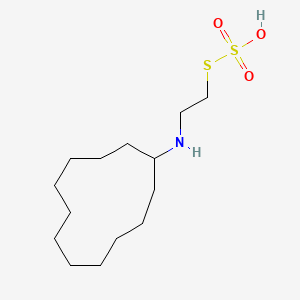
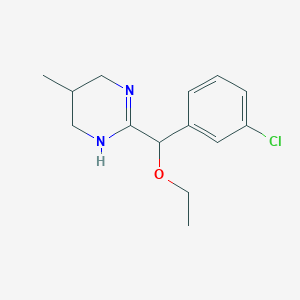

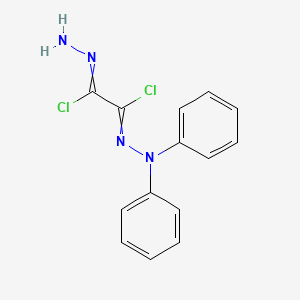

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

